1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonyl group and an aromatic ring bearing butoxy and isopropyl groups. Its distinct structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic sulfonyl chloride: The starting material, 2-butoxy-5-isopropylbenzenesulfonyl chloride, is prepared by sulfonation of 2-butoxy-5-isopropylbenzene followed by chlorination.
Pyrazole formation: The sulfonyl chloride is then reacted with hydrazine to form the corresponding sulfonyl hydrazide.
Cyclization: The sulfonyl hydrazide undergoes cyclization in the presence of a base to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The aromatic and pyrazole rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole include other sulfonyl-substituted pyrazoles and aromatic sulfonyl compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
- 1-[(2-methoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole
- 1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole
The uniqueness of this compound lies in its specific substituents, which can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
1808822-24-3 |
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Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4g/mol |
IUPAC Name |
1-(2-butoxy-5-propan-2-ylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C16H22N2O3S/c1-4-5-11-21-15-8-7-14(13(2)3)12-16(15)22(19,20)18-10-6-9-17-18/h6-10,12-13H,4-5,11H2,1-3H3 |
InChI Key |
HIWMVJGMRKMIEB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
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